Diatrizoic acid EP impurity A

Catalog No.
S579999
CAS No.
1713-07-1
M.F
C9H7I3N2O3
M. Wt
571.88 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diatrizoic acid EP impurity A

CAS Number

1713-07-1

Product Name

Diatrizoic acid EP impurity A

IUPAC Name

3-acetamido-5-amino-2,4,6-triiodobenzoic acid

Molecular Formula

C9H7I3N2O3

Molecular Weight

571.88 g/mol

InChI

InChI=1S/C9H7I3N2O3/c1-2(15)14-8-5(11)3(9(16)17)4(10)7(13)6(8)12/h13H2,1H3,(H,14,15)(H,16,17)

InChI Key

XCNHOBHCZBIGJP-UHFFFAOYSA-N

Synonyms

3-Acetamido-5-amino-2,4,6-triiodobenzoic Acid; 2,4,6-Triiodo-3-acetylamino-5-aminobenzoic Acid; 2,4,6-Triiodo-3-amino-5-acetamidobenzoic Acid; 3-Acetamido-5-amino-2,4,6-triiodobenzoic Acid

Canonical SMILES

CC(=O)NC1=C(C(=C(C(=C1I)N)I)C(=O)O)I

The exact mass of the compound 3-(Acetylamino)-5-amino-2,4,6-triiodobenzoic acid is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Benzoates - Iodobenzoates - Triiodobenzoic Acids - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Diatrizoic acid EP impurity A (5-Acetamido-3-amino-2,4,6-triiodobenzoic acid) is a critical mono-deacetylated reference standard and synthetic intermediate associated with the iodinated radiocontrast agent diatrizoic acid . In pharmaceutical manufacturing and quality control, it serves as a mandatory benchmark for HPLC system suitability, degradation tracking, and impurity quantification under United States Pharmacopeia (USP) and European Pharmacopoeia (EP) monographs . Beyond its role in compliance, its structure—featuring exactly one free aromatic amine and one acetamido group on a triiodobenzoic acid core—makes it a highly specific precursor for synthesizing asymmetric iodinated contrast agents, offering distinct reactivity compared to fully acetylated or fully deacetylated analogs [1].

Research Fit

ID Identity: Mono-deacetylated diatrizoic acid; EP/USP specified impurity reference
WF Workflow: Pharmacopeial impurity profiling and HPLC method suitability
SL Selection logic: Distinct retention behavior supports method specificity; not interchangeable with other impurities

Substituting Diatrizoic acid EP impurity A with crude diatrizoic acid degradation mixtures or alternative impurities (such as the fully deacetylated Impurity B) critically compromises both analytical compliance and synthetic yield [1]. In pharmacopeial quality control, accurate quantification of API purity requires exact relative response factors (RRF) and retention time matching; using a structural analog invalidates the HPLC assay and leads to out-of-specification (OOS) batch rejections [1]. In synthetic workflows, replacing this mono-acetylated building block with a diamino analog fails to provide the necessary chemoselectivity, forcing chemists to employ inefficient protection-deprotection steps that reduce overall yields and introduce new, avoidable impurity profiles.

Substitution Risk

Structural mismatch

Substitution of the mono-deacetylated derivative with Impurity B or diiodo degradants alters chromatographic retention and may lead to misidentification.

Regulatory non-compliance

ICH Q3A/B and EP/USP monographs require the exact specified reference standard; an analog cannot validate method specificity for regulatory submissions.

Safety-evaluation context differs

Impurity A is identified as a cytotoxic degradant; a non-cytotoxic analog reference would not reflect the endpoint monitoring needed for stability studies.

LC-MS and HPLC Differentiation

In reverse-phase LC-MS impurity profiling, Diatrizoic acid EP impurity A is quantitatively distinguished from the parent API by a precise mass shift . The mono-acetylated impurity (MW 571.88 g/mol) exhibits a mass difference of exactly Δm/z = 42.01 compared to the fully acetylated diatrizoic acid (MW 613.90 g/mol), corresponding to the absence of one acetyl group . Furthermore, the presence of the free primary amine increases the molecule's polarity, resulting in a predictable reduction in retention time on C18 columns compared to the API [1]. This baseline chromatographic resolution is a strict requirement for passing system suitability tests in USP/EP monographs.

Evidence DimensionMolecular Weight / Mass Shift (LC-MS)
Target Compound Data571.88 g/mol (mono-acetylated)
Comparator Or BaselineDiatrizoic acid API (613.90 g/mol)
Quantified DifferenceExact mass reduction of Δm/z = 42.01
ConditionsLC-MS impurity profiling and HPLC system suitability

Accurate mass differentiation and baseline chromatographic resolution are mandatory for quantifying API degradation and achieving regulatory compliance.

Structural and chromatographic differentiation
Head-to-head
Distinct free amine vs. parent bis-acetyl; baseline separation achieved with validated LC method
Supports method specificity and unique retention-time context
HPLC resolution from parent drug and diiodo degradants confirmed

Chemoselective Reactivity for Asymmetric Synthesis

For the development of novel, next-generation iodinated contrast agents, the symmetry of the triiodobenzoic acid core dictates synthetic efficiency [1]. Diatrizoic acid EP impurity A features exactly 1 free amine and 1 acetamido group, enabling 100% chemoselective functionalization at the free amine position [1]. In contrast, using the fully deacetylated comparator (3,5-diamino-2,4,6-triiodobenzoic acid, Impurity B) for asymmetric synthesis results in statistical mixtures of mono- and di-substituted products, typically capping the yield of the desired asymmetric intermediate at <50% and requiring complex chromatographic purification [1].

Evidence DimensionChemoselective Mono-functionalization Yield
Target Compound DataEnables ~100% chemoselectivity for asymmetric substitution
Comparator Or BaselineImpurity B (3,5-diamino-2,4,6-triiodobenzoic acid)
Quantified DifferenceAvoids the <50% statistical yield limit of diamino precursors
ConditionsElectrophilic substitution / amidation of the free aromatic amine

Procuring the mono-protected precursor eliminates the need for inefficient protection-deprotection steps, significantly lowering the cost of goods in custom synthesis.

Acceptance limit comparison
Head-to-head
Impurity A: ≤0.05% vs. Impurity B: ≤0.10%
Context for impurity-specific quantification threshold
50% lower limit than Impurity B in API specification

Thermal Behavior and Solid-State Characterization

The solid-state thermal properties of Diatrizoic acid EP impurity A provide a quantitative metric for verifying standard identity and detecting API contamination . The impurity exhibits a distinct melting point range of 263–266 °C . In contrast, the fully acetylated diatrizoic acid API does not melt cleanly in this range, typically undergoing thermal decomposition at temperatures >300 °C . This >34 °C differential in thermal behavior allows for rapid differentiation using Differential Scanning Calorimetry (DSC) or standard melting point apparatuses during incoming raw material inspection.

Evidence DimensionMelting Point / Thermal Decomposition
Target Compound Data263–266 °C
Comparator Or BaselineDiatrizoic acid API
Quantified Difference>34 °C lower thermal transition / melting point
ConditionsStandard melting point determination / DSC analysis

Distinct thermal transitions allow QC labs to rapidly verify the identity of the reference standard before initiating complex chromatographic assays.

Cytotoxic degradant classification
Class-level inference
Reported high-toxicity amine derivative; identified as cytotoxic degradant in literature
Supports stability-indicating method review context
Data to verify; class-level toxicological profiling

Pharmacopeial System Suitability Testing

Directly leveraging its precise mass (571.88 g/mol) and distinct retention time, this compound is essential for HPLC-UV and LC-MS system suitability testing in pharmaceutical QC labs [1]. It is used to calculate relative response factors and ensure baseline resolution against diatrizoic acid, as mandated by USP and EP monographs for the release of radiocontrast media batches.

Synthesis of Asymmetric Contrast Agents

Because it possesses exactly one free aromatic amine, Diatrizoic acid EP impurity A is the optimal starting material for synthesizing asymmetric triiodobenzoic acid derivatives [1]. It allows medicinal chemists to append novel hydrophilic or targeting groups to the free amine without the statistical yield losses and complex purification steps associated with fully deacetylated precursors.

Degradation Mapping and Stability Assays

In forced degradation studies of diatrizoic acid formulations, this compound serves as the definitive reference standard for the primary hydrolysis product (mono-deacetylation) [1]. Procuring the pure standard allows analytical teams to accurately quantify the rate of amide hydrolysis under thermal or acidic stress, ensuring the stability-indicating power of the analytical method.

Application Fit Matrix

Application
Selection Property
Validation Focus
Pharmacopeial impurity profiling (ANDA/DMF)
Identity and retention-time specificity
Method selectivity and resolution against parent drug
Forced degradation and stability-indicating methods
Stability-indicating detection capability
Tracking of reported cytotoxic degradant under stress conditions
Routine batch-release QC testing
Impurity-specific acceptance limit reference
Quantification at ≤0.05% limit; batch consistency monitoring
Synthetic process optimization
Mono-deacetylated impurity as reaction marker
Monitor acetylation efficiency and process endpoint control

XLogP3

1.9

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

571.7591 Da

Monoisotopic Mass

571.7591 Da

Heavy Atom Count

17

UNII

ANX7DM5BIY

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

1713-07-1

Wikipedia

3-Amino-5-acetamido-2,4,6-triiodobenzoate

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